

9-Anthraceneboronic Acid: A Versatile Building Block for Supramolecular Chemistry

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Compound of Interest

Compound Name: 9-Anthraceneboronic acid

Cat. No.: B152767

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Anthraceneboronic acid is a versatile organic compound that has garnered significant attention in the field of supramolecular chemistry. Its unique structure, featuring a fluorescent anthracene core and a reactive boronic acid moiety, makes it an ideal building block for the design and synthesis of a wide array of functional supramolecular systems. The anthracene unit provides desirable photophysical properties, including a high fluorescence quantum yield, while the boronic acid group can form reversible covalent bonds with diols, such as those found in saccharides, and also participate in various other non-covalent interactions. This dual functionality allows for the construction of chemosensors, stimuli-responsive materials, and drug delivery systems.^{[1][2][3][4]}

This document provides detailed application notes and experimental protocols for utilizing **9-anthraceneboronic acid** as a fundamental component in supramolecular chemistry. It is intended for researchers and professionals in materials science, chemical biology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **9-anthraceneboronic acid** is presented in the table below.

Property	Value	Reference
CAS Number	100622-34-2	[5]
Molecular Formula	C ₁₄ H ₁₁ BO ₂	[5]
Molecular Weight	222.05 g/mol	[5]
Appearance	Light yellow to yellow crystalline powder	[4]
Melting Point	217 °C (lit.)	[4]
Purity	≥98% (HPLC)	[4]

Applications in Supramolecular Chemistry

The unique characteristics of **9-anthraceneboronic acid** have led to its use in a variety of supramolecular applications:

- **Fluorescent Chemosensors:** The fluorescence of the anthracene group is sensitive to its local environment. The boronic acid moiety can selectively bind with analytes such as saccharides, anions, and metal ions, leading to a change in the fluorescence signal. This "turn-on" or "turn-off" response allows for the detection and quantification of the target species.[1][6]
- **Stimuli-Responsive Polymers and Gels:** **9-Anthraceneboronic acid** can be incorporated into polymer chains to create materials that respond to external stimuli like light, heat, or the presence of specific chemicals.[7] The reversible nature of boronic ester formation and the photodimerization of anthracene are key to this responsiveness.
- **Drug Delivery Systems:** The ability of boronic acids to bind with diols present on cell surfaces or in therapeutic agents can be exploited for targeted drug delivery. The supramolecular assembly can encapsulate a drug molecule and release it under specific conditions.[3]

Experimental Protocols

Protocol 1: Synthesis of 9-Anthraceneboronic Acid

This protocol describes a common laboratory synthesis of **9-anthraceneboronic acid** starting from 9-bromoanthracene.

Materials:

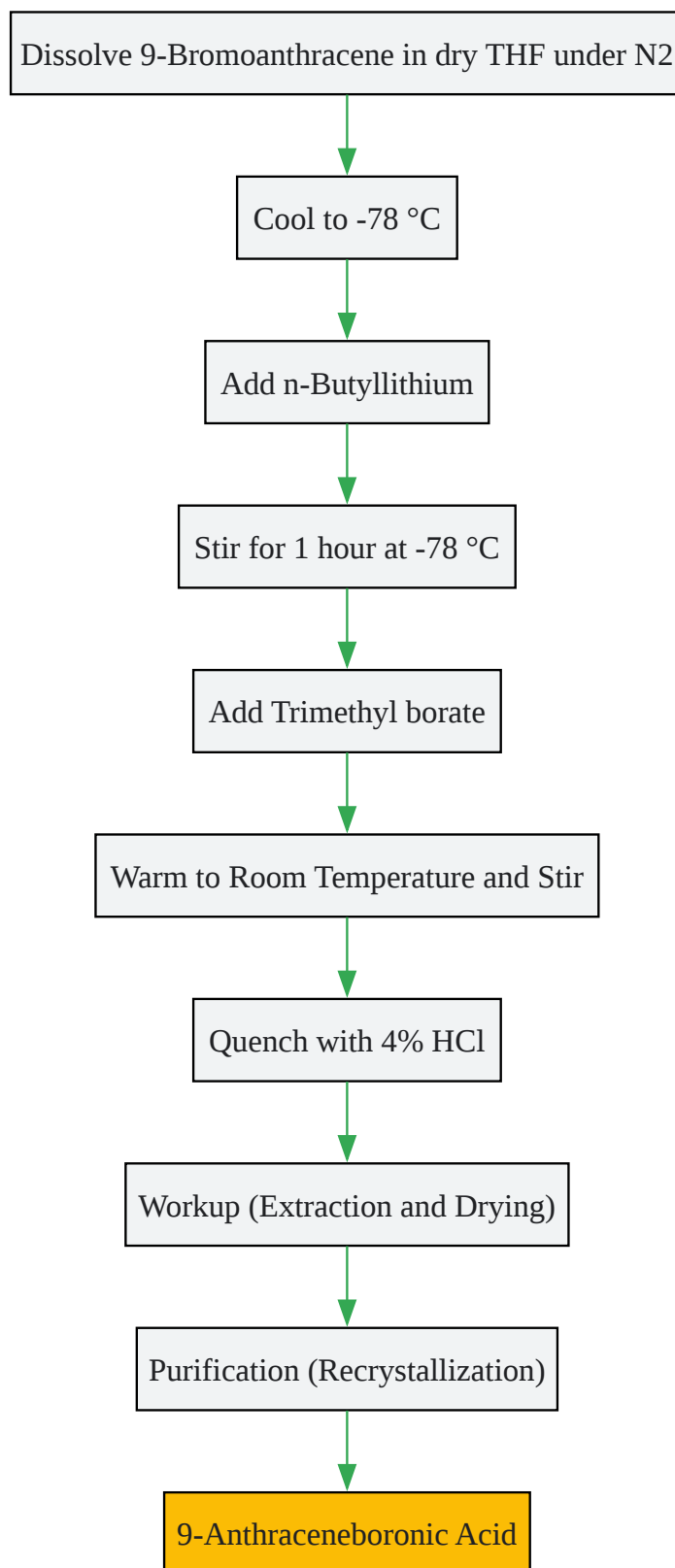
- 9-Bromoanthracene
- Dry Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexane
- Trimethyl borate
- 4% Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Ether
- Benzene or petroleum ether for recrystallization
- Nitrogen gas (N_2)
- Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

- In a flame-dried, four-neck round-bottom flask under a nitrogen atmosphere, dissolve 9-bromoanthracene in dry THF.
- Cool the solution to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- Slowly add a stoichiometric amount of n-butyllithium in hexane to the solution while maintaining the low temperature. The solution will typically change color, indicating the formation of the organolithium reagent.
- Stir the reaction mixture at $-78\text{ }^\circ\text{C}$ for 1 hour.
- Slowly add an excess of trimethyl borate to the reaction mixture.

- Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
- Quench the reaction by the slow addition of 4% hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with ether.
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude **9-anthraceneboronic acid** by recrystallization from benzene or petroleum ether to yield a pale yellow powder.

Logical Workflow for Synthesis of **9-Anthraceneboronic Acid**



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Caption: A flowchart illustrating the key steps in the synthesis of **9-anthraceneboronic acid**.

Protocol 2: General Procedure for Saccharide Sensing using a 9-Anthraceneboronic Acid-based Fluorescent Sensor

This protocol outlines a general method for evaluating the saccharide sensing capabilities of a supramolecular sensor derived from **9-anthraceneboronic acid**.

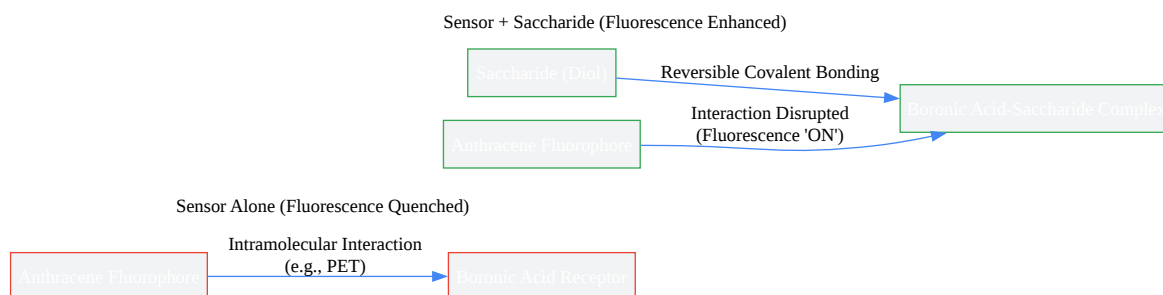
Materials:

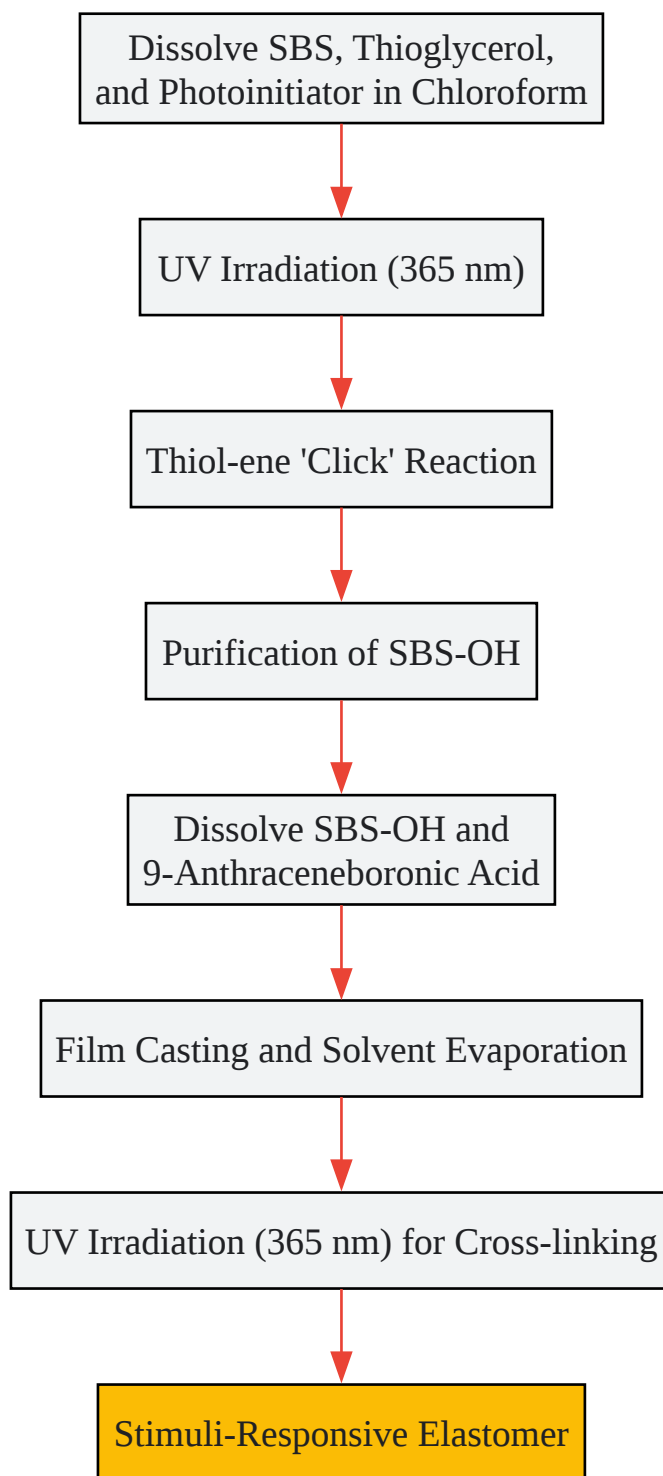
- Stock solution of the **9-anthraceneboronic acid**-based sensor in a suitable solvent (e.g., DMSO, Methanol, or a buffer solution).
- Stock solutions of various saccharides (e.g., glucose, fructose, galactose) in the same solvent.
- Fluorometer.
- Cuvettes.

Procedure:

- Prepare a series of solutions containing a fixed concentration of the fluorescent sensor and varying concentrations of the saccharide.
- Allow the solutions to equilibrate for a specific period at a constant temperature.
- Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be set to the absorption maximum of the anthracene chromophore.
- Record the fluorescence intensity at the emission maximum for each saccharide concentration.
- Plot the change in fluorescence intensity as a function of saccharide concentration.
- To determine the binding constant (K_a), a Benesi-Hildebrand plot or non-linear curve fitting of the titration data can be used.

Signaling Pathway for Saccharide Sensing





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